molecular formula C13H22FNO4 B2377267 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid CAS No. 2174001-84-2

2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid

Cat. No.: B2377267
CAS No.: 2174001-84-2
M. Wt: 275.32
InChI Key: WBXBAFSUSZVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C13H23NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is further substituted with a fluoroacetic acid moiety

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Boc Protecting Group: The azepane ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azepane.

    Fluoroacetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the Boc-protected azepane ring can interact with biological receptors or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)azepan-4-yl)acetic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-fluoroacetic acid: Contains a piperidine ring instead of an azepane ring, leading to different biological and chemical properties.

Uniqueness

2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is unique due to the combination of the Boc-protected azepane ring and the fluoroacetic acid moiety

Properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-7-4-5-9(6-8-15)10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXBAFSUSZVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.